molecular formula C7H15Br2N3S B3179391 2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrobromide CAS No. 38603-73-5

2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrobromide

Cat. No. B3179391
CAS RN: 38603-73-5
M. Wt: 333.09 g/mol
InChI Key: QMIPZFMBNNHUHG-UHFFFAOYSA-N
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Description

The compound “2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrobromide” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their wide range of applications. Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of “2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrobromide” can be represented by the SMILES string CC1=C(NC=N1)CCN.Cl.Cl . The InChI representation is 1S/C6H11N3.2ClH/c1-5-6(2-3-7)9-4-8-5;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H . The molecular weight of the compound is 198.09 g/mol .

Future Directions

Imidazole derivatives have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of new synthesis methods and the exploration of novel applications for these compounds are potential future directions .

properties

IUPAC Name

2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S.2BrH/c1-6-7(10-5-9-6)4-11-3-2-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIPZFMBNNHUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCN.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-[(2-aminoethyl)thiomethyl)imidazole dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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